REACTION_CXSMILES
|
O=[C:2]1[CH2:6][CH2:5][N:4](C(OC(C)(C)C)=O)[CH2:3]1.[N:14]1([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([BH3-])#N.[Na+].O>C(O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[NH:4]1[CH2:5][CH2:6][CH:2]([N:17]2[CH2:16][CH2:15][N:14]([C:20]([O:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[O:21])[CH2:19][CH2:18]2)[CH2:3]1 |f:2.3,6.7.8.9.10|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.073 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours at 25° C.
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was then dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
This material was purified on a silica column
|
Type
|
ADDITION
|
Details
|
treated with trifluoroacetic acid
|
Type
|
CUSTOM
|
Details
|
to afford 45-3
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1CC(CC1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |